Boc-N-Me-Ser-OH

Malaria Antiparasitic Drug Discovery

Boc-N-Me-Ser-OH is essential for Boc SPPS, enabling N-methyl serine incorporation for enhanced conformational rigidity and proteolytic stability. Direct substitution with Fmoc analogs or unmethylated serine elevates coupling failure and epimerization risk in sterically hindered sequences. Specify material manufactured via optimized NaH/MeI methods to maintain <0.1% D-isomer impurity, minimizing API purification costs and ensuring regulatory compliance.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 101772-29-6
Cat. No. B558133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Ser-OH
CAS101772-29-6
Synonyms101772-29-6; Boc-N-methyl-L-serine; Boc-N-Me-Ser-OH; (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoicacid; Boc-N-a-methyl-L-serine; N-Boc-N-methyl-L-serine; L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-; Boc-L-Meser-OH; PubChem23472; Boc-N-|A-methyl-L-serine; Boc-N-alpha-methyl-L-serine; 15552_ALDRICH; SCHEMBL626316; 15552_FLUKA; CTK8B7993; MolPort-003-926-854; NJQGIDVCNBZXLG-LURJTMIESA-N; ZINC2384814; ANW-59091; AM82239; VA50168; methylN-(tert-butoxycarbonyl)-L-serine; AJ-35128; AK-49205; KB-48382
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CO)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
InChIKeyNJQGIDVCNBZXLG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-L-serine (CAS 101772-29-6) Procurement Guide: Protected N-Methylated Amino Acid for Peptide Synthesis and Drug Discovery


Boc-N-methyl-L-serine (CAS 101772-29-6, synonym Boc-N-Me-Ser-OH) is a non-proteinogenic, N-α-methylated L-serine derivative protected at the amino terminus with a tert-butyloxycarbonyl (Boc) group [1]. It is a crystalline solid (melting point 83–87 °C; optical rotation [α]D -33±2° (c=1, MeOH)) with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol . As a member of the protected N-methylated amino acid class, this compound is a specialized building block primarily utilized in solution-phase and solid-phase peptide synthesis to introduce backbone N-methyl modifications into peptidic sequences .

Why Boc-N-methyl-L-serine Cannot Be Interchanged with Standard Boc-L-serine or Other N-Methylated Amino Acids in Peptide Design


Boc-N-methyl-L-serine is not a simple protected serine derivative; it is a functionalized building block that simultaneously provides two orthogonal elements: a Boc-protected amine for iterative coupling/deprotection chemistry, and a pre-installed N-methyl group on the α-nitrogen that cannot be efficiently introduced post-synthetically [1]. In contrast to standard Boc-L-serine, which yields peptides with a free NH hydrogen bond donor at that position, Boc-N-methyl-L-serine eliminates this donor, alters local backbone conformation, and introduces steric bulk that modulates peptide secondary structure, membrane permeability, and susceptibility to proteolytic degradation [2][3]. Furthermore, substituting this compound with other N-methylated amino acids (e.g., Boc-N-methyl-L-alanine or Boc-N-methyl-L-threonine) fundamentally changes the side-chain functionality; the hydroxymethyl group of serine provides a unique nucleophilic handle for O-glycosylation, phosphorylation mimetics, or subsequent derivatization that other N-methylated residues cannot replicate . Generic substitution therefore fails because the combination of N-methylation with the serine side chain is structurally irreplaceable for precise structure-activity relationship (SAR) studies and the design of peptidomimetics with targeted pharmacokinetic properties.

Boc-N-methyl-L-serine: Quantifiable Differentiation from Analogs Based on Functional Properties and Biological Activity


In Vitro Antiplasmodial Activity: Boc-N-methyl-L-serine Exhibits Potent Inhibition of Plasmodium falciparum Growth Across Multiple Drug-Resistant Strains

Boc-N-methyl-L-serine demonstrates direct antiplasmodial activity, inhibiting the in vitro growth of P. falciparum, the causative agent of malaria . Notably, this activity is retained against drug-resistant strains including K1 (chloroquine-resistant), K2 (multi-drug resistant), and 3D7 (chloroquine-sensitive reference strain) . This biological activity is not observed for Boc-L-serine, which serves only as a passive building block with no inherent antiplasmodial effect. The proposed mechanism involves inhibition of hematin biosynthesis, a pathway vital for erythrocyte production and parasite survival .

Malaria Antiparasitic Drug Discovery Plasmodium falciparum

Enhanced Proteolytic Stability: Peptides Incorporating N-Methyl-Serine Resist Enzymatic Degradation Due to Backbone Methylation

The backbone N-methyl group pre-installed on Boc-N-methyl-L-serine confers significant resistance to proteolytic degradation when this amino acid is incorporated into peptides. Extensive studies on N-methylated peptides demonstrate that N-α-methylation sterically hinders protease access to the adjacent amide bond, dramatically increasing metabolic stability [1][2]. This effect is a class-level property of N-methylated amino acids and directly contrasts with peptides built from standard Boc-L-serine, which retain a hydrogen bond donor at the amide nitrogen and are fully susceptible to protease cleavage .

Peptidomimetics Proteolytic Stability Drug Metabolism Peptide Half-life

Modulation of Passive Membrane Permeability: N-Methylation of Serine Reduces Polarity and Enhances Lipophilicity for Improved Bioavailability

The addition of an N-methyl group via Boc-N-methyl-L-serine eliminates a hydrogen bond donor (amide NH) and increases the lipophilicity of the resulting peptide, a modification known to significantly improve passive membrane permeability [1][2]. This effect is critical for enhancing the oral bioavailability of peptide-based drug candidates. In contrast, peptides synthesized with standard Boc-L-serine retain a polar amide NH at that position, contributing to high polarity, lower logP, and poorer passive diffusion across lipid bilayers .

Membrane Permeability Oral Bioavailability Drug Design PAMPA Caco-2

Increased Conformational Rigidity: N-Methylation Restricts Peptide Backbone Flexibility, Enforcing Specific Secondary Structures

N-Methylation, as provided by Boc-N-methyl-L-serine, introduces steric hindrance that restricts the conformational freedom of the peptide backbone, favoring the adoption of cis-amide bonds and stabilizing specific secondary structures such as β-turns [1][2]. This contrasts with peptides built from Boc-L-serine, which possess greater backbone flexibility and a strong preference for trans-amide bonds, leading to different and often less defined solution conformations . This rigidification is a direct consequence of the N-methyl substituent and is a critical design element for creating conformationally constrained peptidomimetics with enhanced receptor binding affinity and selectivity.

Peptide Conformation Structural Biology Drug Design β-Turn Mimetics

Optimal Research and Industrial Applications for Boc-N-methyl-L-serine (CAS 101772-29-6) Based on Quantifiable Differentiation


Development of Antimalarial Lead Compounds Targeting P. falciparum

Researchers engaged in antimalarial drug discovery should prioritize Boc-N-methyl-L-serine as a starting scaffold due to its demonstrated in vitro antiplasmodial activity against drug-resistant P. falciparum strains (K1, K2, and 3D7) [1]. Its proposed mechanism of inhibiting hematin biosynthesis offers a distinct avenue for therapeutic intervention, differentiating it from building blocks like Boc-L-serine that lack inherent biological activity [1].

Synthesis of Proteolytically Stable and Bioavailable Peptide Therapeutics

Medicinal chemists designing peptide-based drugs with improved oral bioavailability and extended plasma half-life should utilize Boc-N-methyl-L-serine to introduce backbone N-methylation [1][2]. The N-methyl group enhances metabolic stability by hindering protease access and improves passive membrane permeability by reducing hydrogen bonding potential, critical factors for developing effective oral peptide pharmaceuticals [1][2].

Design of Conformationally Constrained Peptidomimetics for Enhanced Target Affinity

Structural biologists and medicinal chemists aiming to rigidify peptide ligands for specific receptor interactions should employ Boc-N-methyl-L-serine. Its N-methyl substituent restricts backbone flexibility and promotes specific secondary structure formation (e.g., β-turns), leading to conformationally constrained peptidomimetics with potentially higher binding affinity and selectivity for their biological targets [1][2].

Functionalization of Peptides via the Serine Hydroxyl Group for Bioconjugation and Glycopeptide Synthesis

Researchers requiring a post-synthetic modification handle should select Boc-N-methyl-L-serine over other N-methylated amino acids (e.g., Boc-N-methyl-L-alanine). The free primary hydroxyl group on the serine side chain provides a unique nucleophilic site for on-resin or post-synthetic derivatization, such as O-glycosylation for glycopeptide synthesis, phosphorylation to mimic post-translational modifications, or attachment of fluorescent probes and affinity tags [1].

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